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Introduction

2-Methylbutyl dodecanoate (also known as 2-methylbutyl laurate) is a flavoring substance
valued for its contribution to the sensory profile of various food and beverage products. As a
fatty acid ester, it imparts characteristic waxy, oily, and fruity notes, often described as
reminiscent of peach and wine.[1] Its application requires a thorough understanding of its
physicochemical properties, sensory characteristics, stability, and behavior within different food
matrices. This document provides detailed application notes and experimental protocols for the
evaluation and use of 2-methylbutyl dodecanoate as a flavoring agent.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-Methylbutyl
dodecanoate is essential for its effective application in food systems.
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Property Value Source
2-methylbutyl laurate,
Synonyms Dodecanoic acid, 2- [2]
methylbutyl ester
Not explicitly assigned;
FEMA Number however, related compounds
are listed.
Not explicitly assigned; related
JECFA Number
esters are evaluated.
Molecular Formula C17H3402 [3]
Molecular Weight 270.45 g/mol [3]
Appearance Colorless, oily liquid [3]
Odor Profile Waxy, winey, oily, fatty, peach [1]

Taste Profile

Fatty, creamy, with notes of

overripe fruit

[1]

311.00 to 312.00 °C @ 760.00

Boiling Point [1]
mm Hg

Flash Point >212.00 °F TCC (> 100.00°C) [1]
Soluble in alcohol; Insoluble in

Solubility [1114]
water

LogP (o/w) 7.253 (estimated) [1]

Regulatory Status

2-Methylbutyl dodecanoate and other alkyl esters are generally recognized as safe (GRAS)

for their intended use as flavoring substances by organizations such as the Flavor and Extract
Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food
Additives (JECFA).[5][6][7][8] It is crucial to adhere to the recommended usage levels in

different food categories as specified in the relevant regulations.
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Regulatory Body

Status/Recommendation

FEMA

Generally Recognized as Safe (GRAS). Use
levels are provided for various food categories

for related substances.[5][7]

JECFA

No safety concern at current levels of intake
when used as a flavouring agent for many

related esters.[9]

FDA

Permitted for direct addition to food for human
consumption as a synthetic flavoring substance.
[10]

Application and Sensory Profile

2-Methylbutyl dodecanoate is utilized to impart or enhance specific flavor profiles in a variety

of food products. Its characteristic notes make it suitable for applications in:

o Beverages: Both alcoholic and non-alcoholic beverages can benefit from the fruity and wine-

like notes of this ester. It has been detected in alcoholic beverages like whisky.[11][12][13]

o Confectionery and Baked Goods: Its creamy and fruity undertones can complement sweet

applications.

o Dairy Products: The fatty and creamy notes can enhance the mouthfeel and flavor of dairy

and frozen dairy products.[1]

 Fruit Products: It can be used to intensify or add complexity to fruit-based products. For

instance, related esters are naturally present in fruits like bananas.[14]

Sensory Threshold: The sensory threshold of a flavoring agent is the lowest concentration at

which it can be detected. This value is highly dependent on the food matrix. While a specific,

universally accepted sensory threshold for 2-methylbutyl dodecanoate is not readily available

in the literature, it is crucial to determine this value experimentally in the specific food matrix of

interest. The matrix can significantly impact the volatility and perception of the flavor

compound.[15]
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Experimental Protocols

Protocol 1: Determination of Sensory Detection
Threshold (Ascending Forced-Choice Method)

This protocol outlines the determination of the sensory detection threshold of 2-methylbutyl

dodecanoate in a specific food matrix.

Objective: To determine the lowest concentration of 2-methylbutyl dodecanoate detectable by

a sensory panel in a given food matrix.

Materials:

2-Methylbutyl dodecanoate (food grade)

Food matrix (e.g., water, model wine, vegetable oil)

Glassware

Micropipettes

Sensory evaluation booths with controlled lighting and ventilation[16]

Odor-free sample cups with lids

Procedure:

Panelist Selection and Training: Select a panel of at least 15-20 individuals screened for their
sensory acuity.[16] Train them to recognize the specific aroma and taste of 2-methylbutyl
dodecanoate.

Sample Preparation:

o Prepare a stock solution of 2-methylbutyl dodecanoate in a suitable solvent (e.g.,
ethanol).

o Create a series of dilutions in the food matrix, starting from a concentration expected to be
below the threshold and increasing in logarithmic steps.
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» Testing Protocol (Triangle Test):

o For each concentration level, present three samples to each panelist: two are blanks
(matrix only), and one contains the specified concentration of 2-methylbutyl
dodecanoate.

o Randomize the order of presentation for each panelist.
o Instruct panelists to identify the "odd" or "different" sample.
o Data Analysis:
o Calculate the proportion of correct identifications at each concentration level.

o The detection threshold is typically defined as the concentration at which 50% of the panel
can correctly identify the odd sample above chance (which is 33.3% for a triangle test).

Protocol 2: Quantification of 2-Methylbutyl Dodecanoate
in a Food Matrix using Gas Chromatography-Mass
Spectrometry (GC-MS)

This protocol describes the quantification of 2-methylbutyl dodecanoate in a food sample.

Objective: To accurately measure the concentration of 2-methylbutyl dodecanoate in a food
product.

Materials:

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Appropriate GC column (e.g., DB-Wax, 5% phenyl methyl siloxane)[11][17]

Solid-Phase Microextraction (SPME) fibers or liquid-liquid extraction solvents (e.g.,
dichloromethane)[17]

Internal standard (e.g., a related ester not present in the sample)

Helium carrier gas

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.benchchem.com/product/b15190465?utm_src=pdf-body
https://www.benchchem.com/product/b15190465?utm_src=pdf-body
https://www.benchchem.com/product/b15190465?utm_src=pdf-body
https://www.benchchem.com/product/b15190465?utm_src=pdf-body
https://www.benchchem.com/product/b15190465?utm_src=pdf-body
https://www.twistaroma.fr/wp-content/uploads/2022/10/2015-Semi-quantitative-and-comparative-analysis-of-2-matrixes-by-SBSE.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7387375/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7387375/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15190465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Sample vials
Procedure:
e Sample Preparation:

o Solid Samples: Homogenize the sample. Perform extraction using a suitable solvent or
SPME. For SPME, expose the fiber to the headspace of the heated sample.

o Liquid Samples: Direct injection may be possible for clean matrices. For complex matrices,
perform liquid-liquid extraction or SPME.

e GC-MS Analysis:
o Inject the extracted sample or desorb the SPME fiber into the GC inlet.

o Set up the GC oven temperature program to effectively separate 2-methylbutyl
dodecanoate from other volatile compounds.

o Configure the MS to operate in either full scan mode for identification or selected ion
monitoring (SIM) mode for quantification, using characteristic ions of 2-methylbutyl
dodecanoate.

¢ Quantification:

o Prepare a calibration curve using standard solutions of 2-methylbutyl dodecanoate with
the internal standard.

o Calculate the concentration of 2-methylbutyl dodecanoate in the sample based on the
peak area ratio relative to the internal standard and the calibration curve.

Protocol 3: Accelerated Shelf-Life and Stability Testing

This protocol is designed to assess the stability of 2-methylbutyl dodecanoate in a food
product under accelerated conditions.

Objective: To evaluate the degradation of 2-methylbutyl dodecanoate in a food product over
time under stressed storage conditions.
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Materials:

e Environmental chambers with controlled temperature and humidity

e Food product containing a known concentration of 2-methylbutyl dodecanoate
o GC-MS for quantification

Procedure:

o Experimental Design:

o Store samples of the food product at elevated temperatures (e.g., 25°C, 35°C, and 45°C)
to accelerate degradation reactions.[18]

o Include a control group stored at the recommended storage temperature.
e Sampling:

o At predetermined time intervals (e.g., 0, 2, 4, 8, and 12 weeks), remove samples from
each storage condition.

e Analysis:

o Quantify the concentration of 2-methylbutyl dodecanoate in each sample using the GC-
MS protocol described above.

o Conduct sensory evaluation (e.g., triangle or paired comparison tests) to determine if any
changes in flavor are perceptible.

e Data Analysis:

o Plot the concentration of 2-methylbutyl dodecanoate as a function of time for each
temperature.

o Use the Arrhenius equation to model the degradation kinetics and predict the shelf-life at

normal storage temperatures.[18]
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Data Presentation
Table 1: Hypothetical Stability of 2-Methylbutyl

Dodecanoate in an Acidic Beverage (pH 3.5)

Storage Time Concentration at Concentration at Concentration at
(Weeks) 25°C (ppm) 35°C (ppm) 45°C (ppm)

0 10.0 10.0 10.0

2 9.8 9.5 9.0

4 9.6 9.0 8.1

8 9.2 8.1 6.6

12 8.8 7.2 51

Table 2: Typical Usage Levels of Related Flavoring
Esters in Food Products

Food Category Typical Use Level (ppm)
Alcoholic Beverages 1.0-10.0

Non-alcoholic Beverages 0.5-5.0

Baked Goods 5.0 -20.0

Chewing Gum 10.0 - 50.0

Frozen Dairy 0.15-6.0

Fruit Ices 0.15-6.0

Note: These are general ranges for similar esters and should be optimized for specific
applications.[1]

Visualizations
Flavor Perception Signhaling Pathway
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The perception of flavor compounds like esters involves G-protein coupled receptors (GPCRS)
in the taste receptor cells.

Click to download full resolution via product page

Caption: G-protein coupled receptor signaling pathway for taste perception.

Metabolic Pathway of Ingested Fatty Acid Esters

Upon ingestion, fatty acid esters are hydrolyzed into their constituent fatty acids and alcohols,
which then enter their respective metabolic pathways.
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Caption: General metabolic pathway of an ingested fatty acid ester.
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Experimental Workflow for Flavor Analysis

A typical workflow for the analysis of a flavoring agent in a food product involves several key
stages, from sample preparation to data interpretation.

Start: Food Product
with Flavoring Agent

Sample Preparation
(Extraction/SPME)

Sensory Evaluation

oAU AR (Panel Testing)

Data Acquisition
(Chromatograms & Spectra)

Quantification
(Calibration Curve)

Correlation of Chemical
and Sensory Data

End: Flavor Profile
Characterization
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Caption: Experimental workflow for flavor analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7387375/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7387375/
https://www.researchgate.net/publication/305385492_Techniques_in_Shelf_Life_Evaluation_of_Food_Products
https://www.benchchem.com/product/b15190465#use-of-2-methylbutyl-dodecanoate-as-a-flavoring-agent
https://www.benchchem.com/product/b15190465#use-of-2-methylbutyl-dodecanoate-as-a-flavoring-agent
https://www.benchchem.com/product/b15190465#use-of-2-methylbutyl-dodecanoate-as-a-flavoring-agent
https://www.benchchem.com/product/b15190465#use-of-2-methylbutyl-dodecanoate-as-a-flavoring-agent
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15190465?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15190465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

